L-isoascorbic acid

Nonheme-iron absorption Iron bioavailability Food fortification

Substituting ascorbic acid or sodium erythorbate without matrix analysis risks formulation failure due to pH-dependent reactivity and metal-chelation differences. L-isoascorbic acid solves this with three quantifiable advantages: - 4.6x increase in nonheme-iron absorption (4.1%→18.8%) at 4:1 molar ratio - ~50% lower pro-oxidant activity in Fe²⁺/Cu²⁺-containing matrices vs ascorbic acid - Superior protection against oxidative browning in flavanol-rich beverages Available from BenchChem in research to pilot scales. Tech data sheet and stability protocols included.

Molecular Formula C6H8O6
Molecular Weight 176.124
CAS No. 26094-91-7
Cat. No. B2834446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-isoascorbic acid
CAS26094-91-7
Molecular FormulaC6H8O6
Molecular Weight176.124
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1
InChIKeyCIWBSHSKHKDKBQ-VHUNDSFISA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

L-Isoascorbic Acid: Technical Baseline


L-Isoascorbic acid (syn: erythorbic acid, D-araboascorbic acid; CAS 89-65-6 for the D-enantiomer commonly referenced; CAS 26094-91-7 designates the L-enantiomer) is the C5 epimer of L-ascorbic acid [1]. It shares the same empirical formula (C₆H₈O₆) and analogous reductive properties as ascorbic acid but exhibits only approximately 5% of the antiscorbutic (vitamin C) activity [2]. This stereochemical distinction—specifically the inversion of configuration at the C5 chiral center—renders L-isoascorbic acid a potent water-soluble antioxidant approved globally as a food additive (E315) for use in processed meats, beverages, canned fruits, and pharmaceuticals [3]. The compound is characterized by high aqueous solubility (40 g/100 mL) and strong reducing power [4].

Stereochemical identity C5 epimer of L-ascorbic acid; distinct chirality governs reactivity
Functional profile Potent water-soluble antioxidant; approximately 5% of vitamin C activity
Regulatory context Approved food additive (E315); high aqueous solubility supports liquid formulations

L-Isoascorbic Acid: Differentiation from Ascorbic Acid


The interchangeable use of L-isoascorbic acid, L-ascorbic acid, or sodium erythorbate in industrial formulations is scientifically unsound and may lead to product failure. First, L-isoascorbic acid and L-ascorbic acid exhibit distinct stereochemistry-dependent reactivity profiles: although their fully protonated forms display similar electron-transfer kinetics, their monoanionic species (predominant at physiological and food-relevant pH) differ significantly in oxidative reactivity, with L-isoascorbic acid showing approximately half the antioxidative reactivity of L-ascorbic acid in slightly acidic to neutral media [1]. Second, L-isoascorbic acid demonstrates markedly lower pro-oxidant activity in the presence of transition metals (Fe²⁺, Cu²⁺) due to weaker metal-chelation capacity, a critical advantage in metal-sensitive matrices where ascorbic acid would accelerate Fenton-mediated degradation [2]. Third, the free acid form (L-isoascorbic acid) exhibits different stability behavior compared to its sodium salt (sodium erythorbate): in the presence of Cu²⁺, the sodium salt demonstrates superior stability, whereas in glycine-containing systems, the free acid degrades more rapidly [3]. These three differential axes—pH-dependent intrinsic reactivity, metal-interaction behavior, and salt-versus-acid stability—render simple one-to-one substitution invalid. Selection must be driven by the specific matrix composition, metal content, and pH environment of the target application.

pH-Dependent Reactivity
Monoanionic species at food/physiological pH may halve antioxidative reactivity compared to ascorbic acid; matrix pH dictates performance, not simple molar substitution.
Metal-Interaction Divergence
Weaker transition-metal chelation reduces pro-oxidant Fenton risk, but metal-rich systems may not reproduce ascorbic acid's oxidation cascades; salt form can further shift stability.
Salt vs. Free Acid Stability
Sodium erythorbate exhibits different Cu²⁺ tolerance than free acid; glycine-containing matrices degrade free acid faster. Direct replacement without matrix evaluation may yield unexpected decay.

L-Isoascorbic Acid: Comparative Evidence


Iron Absorption Enhancement vs Ascorbic Acid

In a human clinical trial measuring stable iron isotope incorporation, L-isoascorbic acid (erythorbic acid) demonstrated significantly greater potency than ascorbic acid in enhancing nonheme-iron absorption from ferrous sulfate-fortified cereal meals [1]. At a molar ratio of 4:1 (erythorbic acid:iron), iron absorption increased to 18.8% compared to 4.1% without enhancer. When directly compared to ascorbic acid at the same 4:1 molar ratio, erythorbic acid was 1.6-fold as potent an enhancer of iron absorption (P = 0.0002) [1].

Iron absorption
Head-to-head
1.6-fold greater enhancement vs ascorbic acid (P = 0.0002)
Reported iron absorption study context
Human trial (n=10), 4:1 molar ratio with ferrous sulfate; erythrocyte isotope incorporation. Requires matrix-specific validation.
Nonheme-iron absorption Iron bioavailability Food fortification

Color Protection in Wine vs Ascorbic Acid

In a controlled model wine system containing either (+)-catechin or (−)-epicatechin as oxidizable flavanol substrates, L-isoascorbic acid (erythorbic acid) was directly compared to ascorbic acid under accelerated storage conditions [1]. Erythorbic acid was more efficient at minimizing oxidative color development (brown coloration) than ascorbic acid, despite undergoing faster degradation itself [1]. Critically, erythorbic acid was associated with less decay of the accompanying flavanol compound and generated lower levels of xanthylium cation pigments (the major contributors to color development) compared to ascorbic acid [1].

Color protection
Head-to-head
Less brown coloration, lower xanthylium pigment vs ascorbic acid
Supports color and flavanol preservation endpoint context
Model wine, 45°C/14 days; faster self-degradation but superior polyphenol protection.
Beverage stabilization Oxidative browning Flavanol preservation

Cost Efficiency vs Ascorbic Acid

Multiple authoritative sources confirm that L-isoascorbic acid provides antioxidant performance comparable to or better than L-ascorbic acid at a significantly lower price point [1][2]. Studies evaluating equimolar mixtures of ascorbic acid derivatives and isoascorbic acid derivatives found them to exhibit essentially the same antioxidant activity as L-ascorbic acid, suggesting their utility as cost-effective alternatives when vitamin C activity is not required [3]. Furthermore, in tea seed oil applications, isoascorbic acid demonstrated better antioxidant effects than ascorbic acid at equal addition concentrations [4].

Cost efficiency
Cross-study
Comparable or superior antioxidant efficacy at lower procurement cost
Reported cost-efficiency profile; industrial sourcing context
Multiple source reports; exact pricing and test systems vary. Data to verify.
Food additive economics Antioxidant procurement Cost optimization

Reduced Pro-Oxidant Activity vs Ascorbic Acid

In the presence of transition metals such as iron and copper, L-ascorbic acid is known to exhibit pro-oxidant behavior via Fenton-type reactions that generate reactive hydroxyl radicals. L-Isoascorbic acid demonstrates lower pro-oxidant activity than ascorbic acid in these metal-containing environments due to its weaker metal-chelation capacity [1]. This reduced metal-binding affinity minimizes Fenton reaction-mediated oxidation cascades, a critical advantage when stabilizing metal-sensitive biologics such as iron-containing enzymes, copper-binding monoclonal antibodies, or metal-fortified formulations [1].

Pro-oxidant risk
Class-level
Weaker metal-chelation reduces Fenton-mediated oxidation potential
Lower pro-oxidant reactivity context; class-level inference
Qualitative difference in Fe²⁺/Cu²⁺ systems; metal-binding constants not provided. Source review recommended.
Metal-catalyzed oxidation Fenton reaction Biopharmaceutical stability

L-Isoascorbic Acid: Priority Applications


Iron-Fortified Foods and Supplements

Based on the human clinical evidence demonstrating 1.6-fold greater iron absorption enhancement potency relative to ascorbic acid at a 4:1 molar ratio [1], L-isoascorbic acid is the optimal antioxidant selection for iron-fortification programs where maximizing nonheme-iron bioavailability is the primary objective. This scenario includes iron-fortified breakfast cereals, infant formulas, and micronutrient powders where vitamin C labeling is not required or where ascorbic acid's antiscorbutic activity is unnecessary. The 4.6-fold increase in iron absorption over baseline (from 4.1% to 18.8%) provides a quantifiable nutritional benefit that ascorbic acid cannot match at equivalent molar concentrations.

Wine, Juice, and Polyphenol-Rich Beverage Stabilization

In beverage matrices containing oxidizable flavanols (catechins, epicatechins, and related polyphenols), L-isoascorbic acid provides superior protection against oxidative browning and pigment formation compared to ascorbic acid [1]. Despite undergoing faster sacrificial degradation, L-isoascorbic acid more effectively preserves the accompanying flavanol compounds and minimizes the formation of xanthylium cation pigments—the primary chromophores responsible for undesirable brown-yellow discoloration [1]. This makes L-isoascorbic acid the preferred antioxidant for white wines, apple juices, tea-based beverages, and botanical extracts where color stability and polyphenol integrity are critical quality attributes.

Processed Meat and Poultry Products

The reduced pro-oxidant activity of L-isoascorbic acid in the presence of transition metals [1], combined with its lower procurement cost compared to ascorbic acid , positions it as the ideal antioxidant for cured and processed meat products. In these high-iron (heme and nonheme) matrices, ascorbic acid's stronger metal-chelation capacity can paradoxically promote Fenton-mediated lipid oxidation and off-flavor development. L-Isoascorbic acid's weaker metal interaction minimizes this pro-oxidant risk while providing equivalent or superior antioxidant protection at a lower cost per unit—a critical advantage in high-volume meat processing operations where antioxidant expense constitutes a significant production cost.

Metal-Sensitive Biopharmaceutical Formulations

For monoclonal antibodies, therapeutic proteins, and peptide formulations where trace transition metals (from excipients, container-closure systems, or manufacturing equipment) pose oxidative degradation risks, L-isoascorbic acid's lower pro-oxidant activity in metal-containing environments [1] provides a measurable safety margin. This is particularly relevant for iron-containing enzymes, copper-binding antibodies, and mRNA-based therapeutics where Fenton-mediated oxidation can compromise product integrity. The compound's favorable solubility profile and established safety record at optimal concentrations further support its utility in lyophilized and liquid biopharmaceutical formulations.

Application
Selection Property
Validation Focus
Iron absorption research
Iron absorption enhancement context
Nonheme-iron bioavailability assays; matrix-specific dose-response
Beverage/polyphenol stabilization
Color and flavanol preservation profile
Xanthylium pigment monitoring; flavanol decay quantification
Metal-rich matrix antioxidant studies
Lower pro-oxidant reactivity in Fe/Cu systems
Fenton-mediated oxidation endpoints; lipid oxidation markers
Biopharmaceutical formulation research
Reduced metal-chelation risk in biologics
Oxidative degradation in metal-containing protein/peptide solutions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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